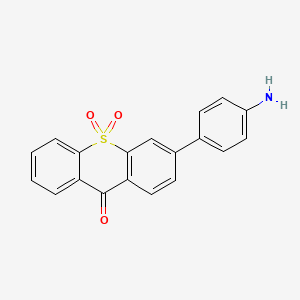
9H-Thioxanthen-9-one, 3-(4-aminophenyl)-, 10,10-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Thioxanthen-9-one, 3-(4-aminophenyl)-, 10,10-dioxide is a chemical compound with the molecular formula C19H13NO3S and a molecular weight of 335.37642 g/mol . This compound is known for its unique structure, which includes a thioxanthene core with an amino group attached to a phenyl ring and a dioxide group at the 10,10-position .
Métodos De Preparación
The synthesis of 9H-Thioxanthen-9-one, 3-(4-aminophenyl)-, 10,10-dioxide typically involves the following steps:
Análisis De Reacciones Químicas
9H-Thioxanthen-9-one, 3-(4-aminophenyl)-, 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the dioxide group or reduce other functional groups present in the molecule.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
9H-Thioxanthen-9-one, 3-(4-aminophenyl)-, 10,10-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mecanismo De Acción
The mechanism of action of 9H-Thioxanthen-9-one, 3-(4-aminophenyl)-, 10,10-dioxide involves its interaction with molecular targets and pathways within biological systems. The amino group on the phenyl ring allows the compound to form hydrogen bonds and other interactions with proteins and nucleic acids. The dioxide group can participate in redox reactions, influencing the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
9H-Thioxanthen-9-one, 3-(4-aminophenyl)-, 10,10-dioxide can be compared with other similar compounds, such as:
Thioxanthene: The parent compound of the thioxanthene family, which lacks the amino and dioxide groups.
Thioxanthen-9-one: A derivative with a ketone group at the 9-position but without the amino and dioxide groups.
3-(4-aminophenyl)-thioxanthene: A compound with an amino group on the phenyl ring but lacking the dioxide group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .
Propiedades
Número CAS |
890045-45-1 |
|---|---|
Fórmula molecular |
C19H13NO3S |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
3-(4-aminophenyl)-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C19H13NO3S/c20-14-8-5-12(6-9-14)13-7-10-16-18(11-13)24(22,23)17-4-2-1-3-15(17)19(16)21/h1-11H,20H2 |
Clave InChI |
NZYPWOAZAUDTMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


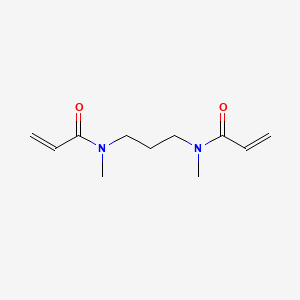
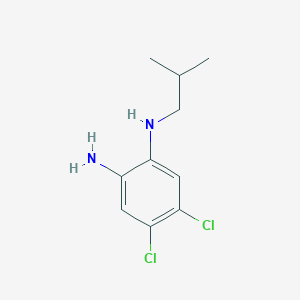
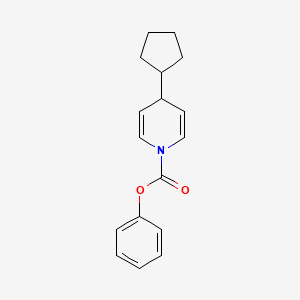
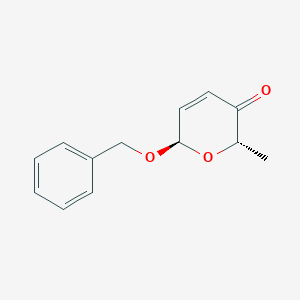
![Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl-](/img/structure/B12594755.png)
![2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one](/img/structure/B12594759.png)
![2,4-Dichloro-6-(4-chlorophenyl)-5-[4-(methylsulfanyl)phenyl]pyrimidine](/img/structure/B12594767.png)
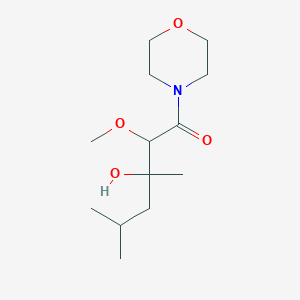
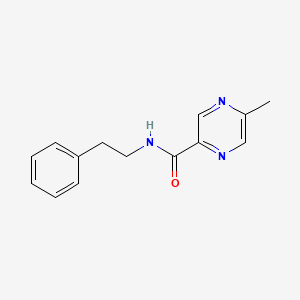

![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12594792.png)

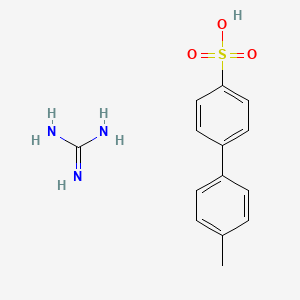
![2-Butyl-1-[(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)oxy]hexyl phosphate](/img/structure/B12594811.png)
